molecular formula C9H9BO4 B11759225 1-Hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid

1-Hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid

Cat. No.: B11759225
M. Wt: 191.98 g/mol
InChI Key: QCEXUFNUTJZPPS-UHFFFAOYSA-N
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Description

1-Hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid is a boron-containing organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid typically involves the reaction of appropriate boronic acids with ortho-substituted phenols under controlled conditions. The reaction is often catalyzed by palladium or other transition metals to facilitate the formation of the oxaborole ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

1-Hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby disrupting their normal function. The boron atom in the compound plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid is unique due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C9H9BO4

Molecular Weight

191.98 g/mol

IUPAC Name

1-hydroxy-7-methyl-3H-2,1-benzoxaborole-6-carboxylic acid

InChI

InChI=1S/C9H9BO4/c1-5-7(9(11)12)3-2-6-4-14-10(13)8(5)6/h2-3,13H,4H2,1H3,(H,11,12)

InChI Key

QCEXUFNUTJZPPS-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CO1)C=CC(=C2C)C(=O)O)O

Origin of Product

United States

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